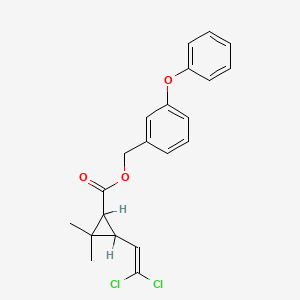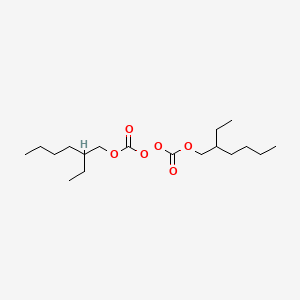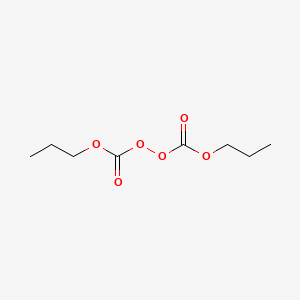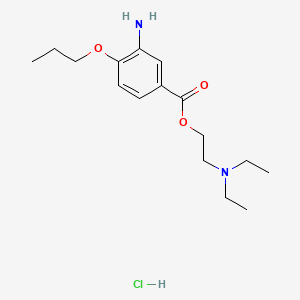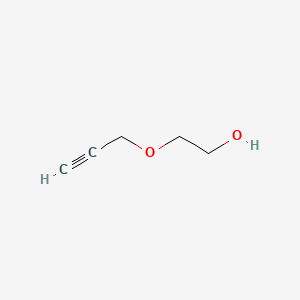
4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile
説明
PF-998425 is a non-steroidal androgen receptor antagonist (IC50 = 43 nM in a cell-based assay). It binds to the androgen receptor (IC50 = 37 nM in a radioligand binding assay) and is selective for the androgen receptor over the progesterone receptor (IC50 = >10,000 nM). Topical administration of PF-998425 (3% twice per day) increases hair growth in a mouse model of hair growth, as well as reduces ear sebum in male Syrian golden hamsters (ED50 = 0.4% twice per day).
PF-998425 is a novel, nonsteroidal androgen receptor antagonist for sebum control and treatment of androgenetic alopecia.
PF0998425 is a bioactive chemical.
科学的研究の応用
PF-998425: A Comprehensive Analysis of Scientific Research Applications
Androgen Receptor Antagonism: PF-998425 is identified as a nonsteroidal androgen receptor antagonist, which means it can bind to and inhibit the action of androgen receptors. This property is significant in the treatment of conditions like prostate cancer, where androgens play a role in cancer cell proliferation .
Dermatological Applications: Due to its antagonistic action on androgen receptors, PF-998425 has potential applications in dermatology. It can be used for sebum control and the treatment of androgenetic alopecia, which is a common form of hair loss .
Treatment of Androgenic Alopecia: PF-998425 has shown efficacy in preclinical models for the treatment of androgenic alopecia, suggesting its potential use in managing this condition in humans .
Sebum Control: Excessive sebum production can lead to acne and other skin issues. PF-998425’s ability to control sebum production makes it a valuable compound for research in treating these dermatological conditions .
Selectivity for Androgen Receptors: The compound exhibits high selectivity for the androgen receptor over other steroid hormone receptors like the progesterone receptor, which is beneficial for targeted therapies .
Non-Phototoxicity: An important aspect of PF-998425 is its non-phototoxic nature, making it suitable for dermatological applications where exposure to sunlight is common .
作用機序
Target of Action
The primary target of 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, also known as PF-998425, is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .
Mode of Action
PF-998425 acts as a potent, selective nonsteroidal antagonist for the androgen receptor . It binds to the androgen receptor with an IC50 of 37 nM in AR binding assays and 43 nM in cellular assays . This means that PF-998425 has a high affinity for the androgen receptor and can effectively inhibit its action .
Biochemical Pathways
By acting as an antagonist for the androgen receptor, PF-998425 can affect the biochemical pathways that are regulated by androgens . These pathways include those involved in male sexual development and characteristics, as well as other processes such as hair growth .
Pharmacokinetics
PF-998425 is rapidly metabolized in rat liver microsomes . In vivo clearance data in dogs are consistent with the high clearance predicted in vitro in rat . Following intravenous administration of PF-998425, mean systemic plasma clearance is 40 (mL/min)/kg . The mean apparent volume of distribution at steady state is 6.5 L/kg, and the mean terminal phase half-life is 2.6 h .
Result of Action
The molecular and cellular effects of PF-998425’s action are primarily related to its antagonistic effect on the androgen receptor . By inhibiting the action of androgens, PF-998425 can potentially be used for sebum control and androgenetic alopecia research .
特性
IUPAC Name |
4-[(1R,2R)-2-hydroxycyclohexyl]-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO/c15-14(16,17)12-7-9(5-6-10(12)8-18)11-3-1-2-4-13(11)19/h5-7,11,13,19H,1-4H2/t11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENRRRXHFQYXDW-DGCLKSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile | |
CAS RN |
1076225-27-8 | |
| Record name | PF-998425 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076225278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-998425 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PF-998425 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OY0E00K11M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








